molecular formula C12H15BBr2O3 B1454956 2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 1256781-61-9

2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No. B1454956
M. Wt: 377.87 g/mol
InChI Key: LXTGMRKXRZPUKV-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a compound that may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Synthesis Analysis

While specific synthesis methods for “2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” are not available, similar compounds such as “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be used as a reagent to borylate arenes . It can also be used in the synthesis of intermediates for generating conjugated copolymers .


Molecular Structure Analysis

The molecular structure of similar compounds like “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” has been analyzed . The molecular formula is C14H19BO4 and the molecular weight is 262.11 g/mol .

Scientific Research Applications

  • Borylation of Alkylbenzenes

    • Field : Organic Chemistry
    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Method : The reaction typically involves the use of a palladium catalyst and the boronic ester. The alkylbenzene is then added to the reaction mixture and heated to facilitate the borylation reaction .
    • Results : The result is the formation of pinacol benzyl boronate, a compound that can be further used in various organic synthesis reactions .
  • Hydroboration of Alkynes and Alkenes

    • Field : Organic Chemistry
    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for hydroboration of alkyl or aryl alkynes and alkenes .
    • Method : The reaction involves the addition of the boronic ester to a solution of the alkyne or alkene in the presence of a transition metal catalyst. The reaction mixture is then heated to facilitate the hydroboration reaction .
    • Results : The result is the formation of boronate esters, which can be further used in various organic synthesis reactions .
  • Coupling with Aryl Iodides

    • Field : Organic Chemistry
    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
    • Method : The reaction involves the addition of the boronic ester and the aryl iodide to a solution containing a copper catalyst. The reaction mixture is then heated to facilitate the coupling reaction .
    • Results : The result is the formation of aryl boronates, which can be further used in various organic synthesis reactions .
  • Asymmetric Hydroboration of 1,3-Enynes

    • Field : Organic Chemistry
    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
    • Method : The reaction involves the addition of the boronic ester to a solution of the 1,3-enyne. The reaction mixture is then heated to facilitate the hydroboration reaction .
    • Results : The result is the formation of chiral allenyl boronates, which can be further used in various organic synthesis reactions .
  • Borylation of Arenes

    • Field : Organic Chemistry
    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes .
    • Method : The reaction involves the addition of the boronic ester to a solution of the arene. The reaction mixture is then heated to facilitate the borylation reaction .
    • Results : The result is the formation of borylated arenes, which can be further used in various organic synthesis reactions .
  • Preparation of Fluorenylborolane

    • Field : Organic Chemistry
    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to prepare fluorenylborolane .
    • Method : The reaction involves the addition of the boronic ester to a solution of the fluorene. The reaction mixture is then heated to facilitate the reaction .
    • Results : The result is the formation of fluorenylborolane, which can be further used in various organic synthesis reactions .

properties

IUPAC Name

2,4-dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BBr2O3/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTGMRKXRZPUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BBr2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743460
Record name 2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

CAS RN

1256781-61-9
Record name 2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256781-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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